molecular formula C21H25FN4OS B2494590 N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1223822-09-0

N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2494590
CAS No.: 1223822-09-0
M. Wt: 400.52
InChI Key: AQIAAANVLGLPGQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment to ensure the reaction proceeds efficiently and safely. The choice of reagents, catalysts, and solvents is critical to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(6-((4-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure with a different position of the fluorine atom.

    N-cyclopentyl-1-(6-((3-chlorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

N-cyclopentyl-1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and the position of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-cyclopentyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4OS/c22-16-4-3-7-18(14-16)28-20-9-8-19(24-25-20)26-12-10-15(11-13-26)21(27)23-17-5-1-2-6-17/h3-4,7-9,14-15,17H,1-2,5-6,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAAANVLGLPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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